

# Introduction: The Imperative for Advanced WC-Co Sintering

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## Compound of Interest

Compound Name: Cobalt tungsten carbide

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Tungsten carbide-cobalt (WC-Co) cemented carbides, or hardmetals, are cornerstone materials in industries that demand exceptional hardness, wear resistance, and toughness, such as cutting, drilling, and mining.[1][2] The performance of these composites is intrinsically linked to their microstructure, specifically achieving near-full densification while strictly controlling the growth of the tungsten carbide (WC) grains. Conventional sintering techniques like hot pressing or vacuum sintering often require extended processing times at high temperatures (1400–1500 °C), which can lead to undesirable grain coarsening and a subsequent reduction in mechanical properties.[1][3]

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), has emerged as a transformative manufacturing process for WC-Co.[4][5] SPS is a pressure-assisted method that utilizes a pulsed direct current to achieve extremely rapid heating and cooling rates.[6][7][8] This technique facilitates densification in mere minutes at temperatures 200–250 °C lower than conventional methods, making it exceptionally effective at preserving the fine-grained or even nanocrystalline structure of the initial WC powders.[9][10] The result is a WC-Co composite with superior hardness and fracture toughness, produced with higher efficiency and repeatability.[4][6]

This document serves as a comprehensive guide for researchers and materials scientists, detailing the critical parameters for achieving high-density WC-Co composites via Spark Plasma Sintering. We will explore the causality behind experimental choices, provide a detailed protocol, and summarize key parametric relationships to empower the user to optimize the SPS process for their specific material system.

# Fundamental Principles of WC-Co Densification in SPS

The efficacy of SPS in sintering WC-Co composites stems from a synergy of mechanisms driven by the simultaneous application of uniaxial pressure and a high-density pulsed current.

- **Joule Heating and Spark Plasma:** The primary heating mechanism is Joule heating, where the pulsed current flows through the graphite die and, more importantly, through the conductive WC-Co powder compact itself. At the contact points between particles, the current density is magnified, leading to localized, instantaneous temperature spikes. This can generate spark discharges and plasma in the voids between particles, which helps to clean particle surfaces by vaporizing impurities and adsorbed gases, thereby enhancing particle-to-particle bonding.[\[3\]](#)
- **Pressure-Assisted Densification:** The applied uniaxial pressure significantly aids densification. In the initial stages, it promotes particle rearrangement, reducing inter-particle porosity. As the temperature rises, the pressure induces plastic deformation at the particle contact points, further closing pores.[\[11\]](#)
- **Role of the Cobalt Binder:** Cobalt acts as a ductile binder phase for the hard WC grains. During SPS, several key events occur related to the cobalt:
  - **Solid-State Sintering:** Densification begins at temperatures as low as 900°C through solid-state diffusion and particle rearrangement.[\[12\]](#)[\[13\]](#)
  - **Liquid Phase Formation:** Although SPS allows for full densification below the eutectic temperature of the WC-Co system (~1320°C), the localized high temperatures at particle contacts can form a liquid Co phase.[\[3\]](#)[\[14\]](#) This liquid phase enhances densification by improving the flowability and rearrangement of WC particles and filling remaining pores.[\[3\]](#) [\[9\]](#) The primary densification mechanisms are particle rearrangement, enhanced diffusion, and the viscous flow of the cobalt binder.[\[9\]](#)[\[15\]](#)

## Critical SPS Parameters and Their Influence on WC-Co Properties

The final microstructure and mechanical properties of SPS-sintered WC-Co are a direct function of four primary process parameters: Sintering Temperature, Applied Pressure, Heating Rate, and Holding Time. The characteristics of the initial powder are also of paramount importance.

## Sintering Temperature

Temperature is arguably the most influential parameter. It directly controls the kinetics of diffusion and the potential for liquid phase formation.

- **Effect on Densification:** Increasing the sintering temperature enhances atomic diffusion and cobalt binder flow, leading to higher relative density.[14][16] For example, in one study on WC-6Co, a relative density of 98.76% was achieved at 1200°C.[14] Sintering in the 1150–1200°C range often leads to significant densification, with optimal results for a WC-10wt%Co alloy achieved at 1200°C, yielding a density of 99.6%.[9][10]
- **Effect on Microstructure and Properties:** While higher temperatures promote density, they also accelerate WC grain growth, a phenomenon known as Ostwald ripening, especially if a liquid phase is present. Grain growth is generally undesirable as it reduces hardness and wear resistance according to the Hall-Petch relationship.[8][14][16] For instance, the average WC grain size in a nanoscaled WC-10Co composite increased by 22% when the temperature was raised from 1225°C to 1300°C.[15] Therefore, an optimal temperature must be chosen to balance high densification with minimal grain growth.

## Applied Pressure

Uniaxial pressure works in concert with temperature to consolidate the powder compact.

- **Effect on Densification:** Higher applied pressure generally improves the final density by enhancing particle rearrangement and aiding the flow of the cobalt binder into pores.[3] Studies have shown that increasing pressure from 10 MPa to 30 MPa can improve the relative density of WC-Co from 98.4% to 99.6%.[3]
- **Effect on Microstructure and Properties:** An optimal pressure exists for achieving the best mechanical properties. While moderate pressures (e.g., 20 MPa) can refine WC grains and improve hardness, excessive pressure (e.g., 30-80 MPa) can sometimes induce abnormal

grain growth or lead to die failure.[3][6] For a WC-7.5wt% Nano Co system, maximum hardness was achieved at a pressure of 80 MPa.[17]

## Heating Rate

The rapid heating capability of SPS is a key advantage for limiting grain growth.

- **Effect on Densification and Microstructure:** High heating rates (e.g., 100°C/min to over 600°C/min) minimize the time the material spends at elevated temperatures before reaching the final sintering temperature.[6][18] This short duration curtails the kinetics of grain growth, helping to preserve the fine-grained nature of the starting powder. A study on WC-6Co demonstrated that a fast heating rate of 400°C/min combined with a pressure of 60 MPa yielded superior mechanical properties.[17]

## Holding (Dwell) Time

This is the time the sample is held at the maximum sintering temperature.

- **Effect on Densification and Microstructure:** Due to the efficiency of the SPS process, holding times are typically very short, often in the range of 5 to 10 minutes.[8][9][18] This is sufficient to allow for the final stage of pore removal without providing enough time for significant grain coarsening. For a WC-5Co composite, a holding time of just 5 minutes at 1200°C was sufficient to achieve excellent hardness and toughness.[12]

## Influence of Powder Characteristics

The properties of the starting WC-Co powder fundamentally define the potential of the final sintered part.

- **WC Grain Size:** Using finer initial WC powders (sub-micron or nano-sized) leads to a final product with higher hardness and wear resistance.[7][8]
- **Cobalt Content:** The cobalt content dictates the trade-off between hardness and toughness. Increasing the cobalt percentage enhances the fracture toughness of the composite but decreases its hardness.[3] For example, WC with 8 wt.% Co has been shown to exhibit a well-balanced combination of mechanical properties.[3]

- Powder Preparation: Homogeneous distribution of the cobalt binder among the WC particles is critical. Using core-shell structured WC-Co powders or employing mechanical milling prior to sintering can improve binder distribution, reduce the required sintering temperature, and increase the final density and hardness.[3][19]

## Data Summary: SPS Parameter Examples for WC-Co

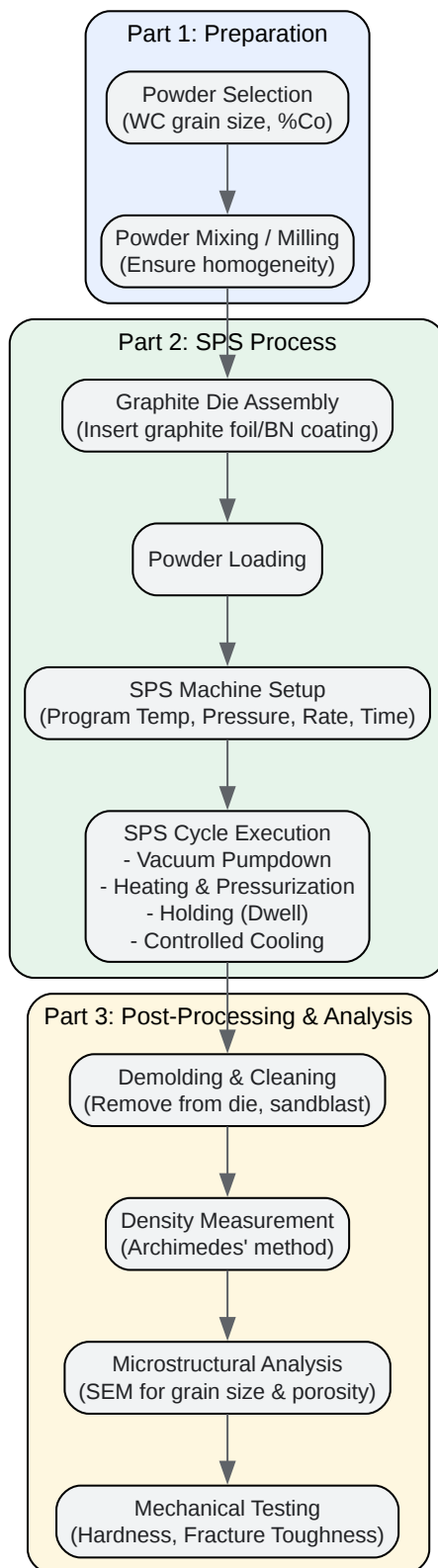
The following table summarizes parameters and resulting properties from various research studies, illustrating the processing windows for different WC-Co compositions.

WC-Co Comp osition	Sinteri ng Temp. (°C)	Pressu re (MPa)	Holdin g Time (min)	Heatin g Rate (°C/mi n)	Relativ e Densit y (%)	Hardn ess (HV)	Fractu re Tough ness (K_IC_ , MPa·m <sup>1/2</sup> )	Refere nce
WC- 5wt%C o	1200	80	5	400	>98%	1861	9.3	<a href="#">[12]</a>
WC- 6wt%C o	1300	80	10	-	99.0- 99.5%	~1867 (18.3 GPa)	15.5	<a href="#">[6]</a>
WC- 10wt% Co	1200	57.3	10	~100	99.6%	~1400	-	<a href="#">[9]</a> <a href="#">[10]</a>
WC- 5wt%C o	1500	50	5	600	>97%	~2105	8.3	<a href="#">[18]</a>
WC- 4wt%C o (0.4µm WC)	1200	50	10	-	>98%	2224	9.8	<a href="#">[7]</a> <a href="#">[8]</a>
WC- 8wt%C o	-	-	-	-	-	1874	13.77	<a href="#">[3]</a>

## Diagrams and Workflows

### SPS Process Workflow for WC-Co Production

The following diagram illustrates the end-to-end workflow for fabricating dense WC-Co components using Spark Plasma Sintering.

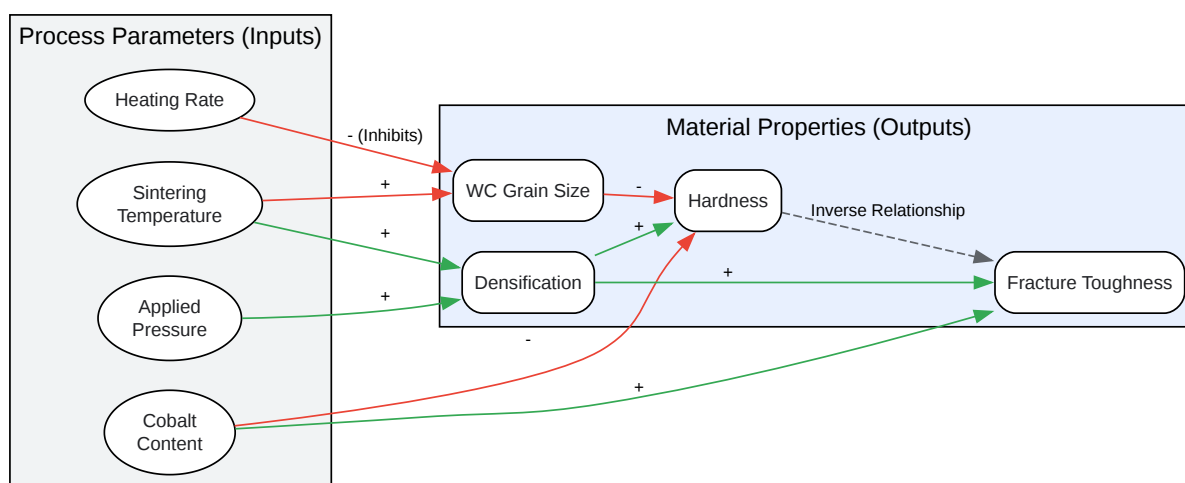


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Caption: End-to-end workflow for WC-Co fabrication via SPS.

## Interplay of Key SPS Parameters and Material Properties

This diagram shows the causal relationships between the primary SPS process inputs and the resulting material characteristics.



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Caption: Influence of SPS parameters on final WC-Co properties.

## Detailed Experimental Protocol for SPS of WC-6wt%Co

This protocol provides a step-by-step methodology for sintering a standard WC-6wt%Co composite. It should be adapted based on the specific powder characteristics and available SPS equipment.



#### Materials and Equipment:

- WC powder (e.g., 0.8  $\mu\text{m}$  average particle size) and Co powder.
- Spark Plasma Sintering (SPS) System (e.g., FCT Systeme GmbH or similar).
- Graphite die and punch set (e.g., 20 mm inner diameter).
- Graphite foil (0.2-0.5 mm thickness).
- Boron Nitride (BN) spray or slurry (optional, for insulation).
- Planetary ball mill (optional, for powder homogenization).
- Digital balance, spatulas, and weighing boats.
- Personal Protective Equipment (PPE): Safety glasses, thermal gloves, lab coat.

#### Methodology:

##### Step 1: Powder Preparation (Homogenization)

- Accurately weigh the WC and Co powders to the desired composition (94% WC, 6% Co by weight).
- For optimal homogeneity, it is recommended to mix the powders. This can be done via ball milling, for example, for 2-5 hours.[\[19\]](#)
- Dry the milled powder thoroughly in a vacuum oven to remove any moisture or milling medium.

##### Step 2: Die Assembly and Loading

- Cut a circular piece of graphite foil to fit the inner diameter of the graphite die. Place it at the bottom of the die cavity.
- Cut a rectangular strip of graphite foil to line the inner wall of the die. This prevents the powder from adhering to the die and facilitates demolding.

- (Optional) For electrical insulation between the die and sample, spray a thin, even layer of BN onto the graphite foil that will be in contact with the powder.
- Insert the bottom punch into the die.
- Carefully pour the prepared WC-Co powder into the die cavity. Distribute the powder evenly and gently tap the die to settle the powder.
- Place another circular piece of graphite foil on top of the powder.
- Insert the top punch into the die.

### Step 3: SPS System Programming and Operation

- Place the assembled die set into the SPS chamber, ensuring proper alignment between the punches and the machine's electrodes.
- Position the pyrometer to accurately measure the temperature from the surface of the die (typically aimed at a small hole drilled into the die's side).
- Close the chamber and begin pumping down to a high vacuum ( $< 10$  Pa).[19]
- Program the sintering cycle. A recommended starting profile for WC-6wt%Co is as follows:
  - Heating Stage 1: Heat from room temperature to 600°C at 100°C/min. Apply a low initial pressure (e.g., 10 MPa) to ensure good electrical contact. This stage helps in degassing the powder.[8]
  - Heating Stage 2: Heat from 600°C to the final sintering temperature of 1250°C at a rate of 100-200°C/min.
  - Pressure Application: Simultaneously ramp the pressure from 10 MPa to the final pressure of 50-60 MPa as the temperature rises above 600°C.
  - Holding Stage: Hold at 1250°C and 50-60 MPa for 5 minutes.
  - Cooling Stage: Turn off the current and allow the sample to cool under pressure within the chamber.

- During the run, monitor the key parameters in real-time: temperature, pressure, piston displacement, current, and voltage. The piston displacement curve is a critical indicator of when densification occurs.[\[13\]](#)

#### Step 4: Demolding and Sample Cleaning

- Once the die assembly has cooled to a safe temperature ( $<100^{\circ}\text{C}$ ), vent the chamber and carefully remove it.
- Using a hydraulic press, gently eject the sintered compact (the "pellet") from the die.
- The sintered pellet will have a layer of graphite foil adhered to its surfaces. Carefully peel off as much as possible, then use sandblasting or gentle grinding to clean the surfaces completely.

#### Step 5: Characterization

- Density: Measure the bulk density of the sintered compact using the Archimedes' method and calculate the relative density against the theoretical value.
- Microstructure: Section, grind, and polish the sample to a mirror finish. Observe the microstructure using a Scanning Electron Microscope (SEM) to assess porosity, WC grain size, and binder distribution.
- Mechanical Properties: Perform Vickers hardness testing to measure hardness and to estimate fracture toughness ( $K_{IC}$ ) from the length of cracks induced at the corners of the indentations.

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